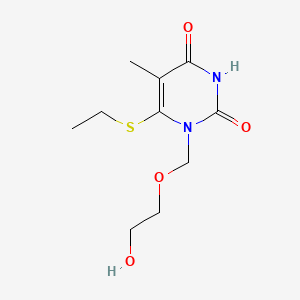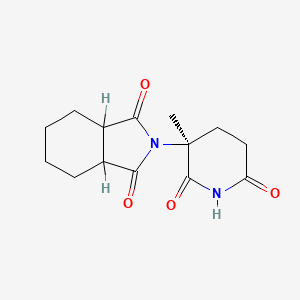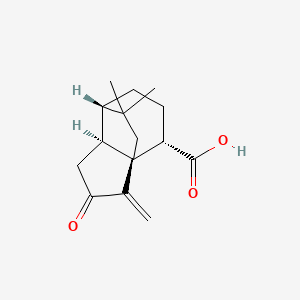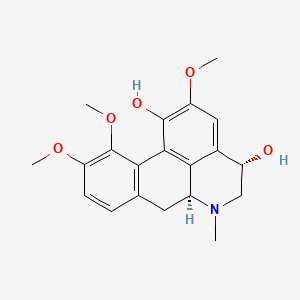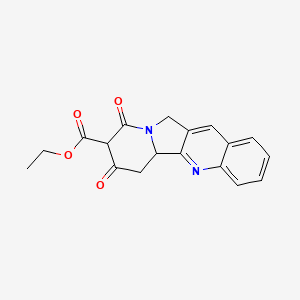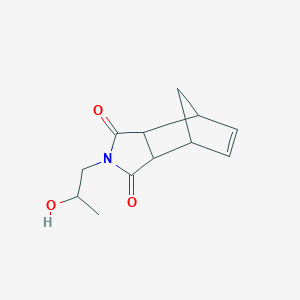![molecular formula C19H29N3O2 B12810260 N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 68130-78-9](/img/structure/B12810260.png)
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a compound that combines two distinct chemical structures The first part, N’-(2-aminoethyl)ethane-1,2-diamine, is a type of ethylenediamine derivative, while the second part, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, is a derivative of bisphenol A
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually at elevated temperatures and pressures to ensure complete conversion .
For the preparation of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, the process involves the condensation of phenol with acetone in the presence of an acid catalyst
Industrial Production Methods
Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves the use of large-scale reactors where ethylenediamine and ethylene oxide are reacted under high pressure and temperature conditions. The product is then purified through distillation and crystallization processes .
The industrial production of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol follows a similar large-scale process where phenol and acetone are reacted in the presence of an acid catalyst. The product is then purified using distillation and recrystallization techniques[4][4].
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups[][5].
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol also undergoes several reactions, including:
Esterification: Reaction with carboxylic acids to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Polymerization: This compound can undergo polymerization reactions to form polycarbonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Esterification: Carboxylic acids, acid anhydrides.
Etherification: Alkyl halides, alcohols.
Major Products
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Esterification: Formation of esters.
Etherification: Formation of ethers.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol involves its interaction with various molecular targets and pathways. The amino groups in N’-(2-aminoethyl)ethane-1,2-diamine can form hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The phenolic groups in 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can undergo oxidation-reduction reactions, making it useful in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity.
Bisphenol A: A compound with similar phenolic structure.
Diethylenetriamine: A triamine with similar coordination properties.
Tris(2-aminoethyl)amine: A compound with three aminoethyl groups, used in similar applications.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its combination of both ethylenediamine and bisphenol A derivatives, providing a versatile compound with applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential use in diverse scientific research areas make it a valuable compound for further study.
Properties
CAS No. |
68130-78-9 |
|---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6/h3-10,16-17H,1-2H3;7H,1-6H2 |
InChI Key |
WEWHMSQDYIITBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


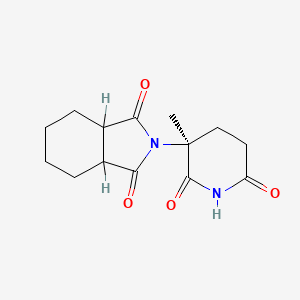
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)

![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)

